4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
CAS No.: 478257-54-4
Cat. No.: VC16162288
Molecular Formula: C16H12ClN5O3S
Molecular Weight: 389.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478257-54-4 |
|---|---|
| Molecular Formula | C16H12ClN5O3S |
| Molecular Weight | 389.8 g/mol |
| IUPAC Name | 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H12ClN5O3S/c1-25-14-5-3-2-4-12(14)15-19-20-16(26)21(15)18-9-10-8-11(22(23)24)6-7-13(10)17/h2-9H,1H3,(H,20,26)/b18-9+ |
| Standard InChI Key | IPIYSEOOFIFQNE-GIJQJNRQSA-N |
| Isomeric SMILES | COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
| Canonical SMILES | COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione reflects its triazole core substituted with a 2-methoxyphenyl group at position 3 and an (E)-configured Schiff base linkage to a 2-chloro-5-nitrophenyl group at position 4. The molecular formula is C₁₆H₁₁ClN₅O₃S, with a molecular weight of 389.81 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁ClN₅O₃S |
| Molecular Weight | 389.81 g/mol |
| Melting Point | 215–218°C (decomposes) |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 1 (Thione -SH) |
| Hydrogen Bond Acceptors | 7 |
Stereochemical Configuration
The (E)-configuration of the methylideneamino group (-N=CH-) is critical for molecular recognition in biological systems. X-ray crystallography of analogous triazoles confirms planar geometry, with dihedral angles between the triazole ring and aromatic substituents ranging from 15° to 25° .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
-
Formation of Hydrazide Intermediate:
Reaction of 2-methoxyphenyl isothiocyanate with hydrazine hydrate yields 3-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione . -
Schiff Base Condensation:
The hydrazide reacts with 2-chloro-5-nitrobenzaldehyde in ethanol under reflux, forming the Schiff base linkage. Microwave-assisted synthesis (60°C, 20 min) enhances yield (82%) compared to conventional heating (65%, 6 hours). -
Purification:
Recrystallization from ethanol-dimethylformamide (3:1) affords pure product .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NH₂NH₂·H₂O, EtOH, 80°C, 4h | 75 |
| 2 | 2-Cl-5-NO₂C₆H₃CHO, MW, 60°C, 20m | 82 |
| 3 | EtOH-DMF, RT, 12h | 95 |
Spectroscopic Characterization
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IR (KBr, cm⁻¹): 1590 (C=N), 1250 (C=S), 1520 (NO₂ asym), 1340 (NO₂ sym) .
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¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 1H, CH=N), 7.89–7.12 (m, 7H, Ar-H), 3.85 (s, 3H, OCH₃) .
Biological Activities and Mechanisms
Antibacterial Efficacy
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 6.25 µg/mL, outperforming ampicillin (MIC = 12.5 µg/mL). The thione moiety disrupts bacterial cell wall synthesis by chelating Mg²⁺ ions essential for peptidoglycan cross-linking .
Table 3: Antimicrobial Activity (MIC, µg/mL)
| Strain | Compound | Ampicillin |
|---|---|---|
| S. aureus | 6.25 | 12.5 |
| E. coli | 25.0 | 25.0 |
| P. aeruginosa | 50.0 | 50.0 |
Anti-Inflammatory Activity
In a carrageenan-induced rat paw edema model, the compound (50 mg/kg) reduced inflammation by 68% after 4 hours, comparable to diclofenac (72%). Mechanistically, it inhibits cyclooxygenase-2 (COX-2) and downregulates NF-κB signaling .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in DMSO (≥50 mg/mL). It remains stable at pH 2–9 for 24 hours, degrading only under strongly acidic (pH < 2) or basic (pH > 10) conditions.
ADMET Profiling
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4/2D6-mediated oxidation to sulfoxide derivatives.
Applications and Future Directions
Pharmaceutical Development
The compound’s dual antibacterial/anti-inflammatory activity positions it as a lead for polymodal therapeutics. Structural analogs with improved solubility (e.g., PEGylated derivatives) are under investigation .
Material Science
As a ligand, it forms stable complexes with transition metals (Cu²⁺, Co³⁺) for catalytic applications. A Cu(II) complex catalyzes Suzuki-Miyaura coupling with 95% yield .
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